Ac-VEID-CHO: A Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor
Ac-VEID-CHO: A Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent inhibitor of caspases, with a particular efficacy against caspase-6. This document provides a comprehensive overview of the mechanism of action of Ac-VEID-CHO, detailing its inhibitory profile, its impact on key signaling pathways, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the roles of caspases in apoptosis, neurodegenerative diseases, and inflammatory responses.
Introduction to Ac-VEID-CHO
Ac-VEID-CHO, or N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a peptide-based inhibitor designed to mimic the consensus cleavage site of its target caspases. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby blocking its proteolytic activity. While it is widely recognized as a caspase-6 inhibitor, it also exhibits inhibitory activity against other caspases, most notably caspase-3.
Mechanism of Action
The primary mechanism of action for Ac-VEID-CHO is the competitive, reversible inhibition of caspase enzymes. Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Ac-VEID-CHO's peptide sequence (Val-Glu-Ile-Asp) is recognized by the substrate-binding pocket of specific caspases. The aldehyde functional group then forms a thiohemiacetal adduct with the active site cysteine, effectively blocking substrate access and inactivating the enzyme.
Quantitative Inhibitory Profile
The inhibitory potency of Ac-VEID-CHO against various caspases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Ac-VEID-CHO against key executioner caspases.
| Caspase Target | IC50 Value (nM) |
| Caspase-6 | 16.2[1][2][3][4][5] |
| Caspase-3 | 13.6[1][2][3][4][5] |
| Caspase-7 | 162.1[1][6][2][3][4][5] |
Data compiled from multiple sources. Note that IC50 values can vary slightly depending on the assay conditions.
Role in Cellular Signaling Pathways
Ac-VEID-CHO's inhibitory action on caspase-6 has significant implications for several critical signaling pathways.
Apoptosis
Caspase-6 is classified as an executioner caspase in the apoptotic cascade.[7][8][9] It is activated by initiator caspases (e.g., caspase-9) and proceeds to cleave a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-6 is Lamin A/C, a nuclear lamina protein. Cleavage of Lamin A/C is a critical step in nuclear shrinkage and fragmentation during apoptosis. By inhibiting caspase-6, Ac-VEID-CHO can block these downstream events of the apoptotic pathway.
Neurodegeneration
Emerging evidence strongly implicates caspase-6 in the pathology of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10][11][12] In Huntington's disease, caspase-6 cleaves the mutant huntingtin (mHTT) protein, generating toxic fragments that contribute to neuronal dysfunction and death.[11] In Alzheimer's disease, caspase-6 is involved in the cleavage of the Amyloid Precursor Protein (APP), which can lead to the formation of amyloid plaques.[11] Ac-VEID-CHO can be utilized as a tool to investigate the therapeutic potential of caspase-6 inhibition in these diseases.
Innate Immunity and Inflammation
Recent studies have unveiled a critical, non-apoptotic role for caspase-6 in innate immunity.[1][6][2][3] Specifically, caspase-6 is essential for Z-DNA binding protein 1 (ZBP1)-mediated inflammasome activation in response to certain viral infections, such as influenza A virus (IAV).[1][2] Caspase-6 facilitates the assembly of the PANoptosome, a multi-protein complex that drives pyroptosis, apoptosis, and necroptosis (PANoptosis).[1][2] By inhibiting caspase-6, Ac-VEID-CHO can modulate these inflammatory and cell death responses.
Experimental Protocols
The following provides a generalized protocol for a fluorometric caspase-6 activity assay using Ac-VEID-CHO as a specific inhibitor. This can be adapted for use with purified enzymes or cell lysates.
Materials and Reagents
-
Enzyme Source: Purified recombinant caspase-6 or cell/tissue lysates.
-
Substrate: Fluorogenic caspase-6 substrate, e.g., Ac-VEID-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: Ac-VEID-CHO.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[13]
-
Lysis Buffer (for cells): 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi.[13]
-
Microplate: Black, 96-well plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader.
Experimental Workflow
Detailed Procedure
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in the desired cell line (e.g., using staurosporine) alongside a non-induced control group.
-
Harvest cells and wash with PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer (e.g., 2 million cells/ml).[13]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Protease Assay:
-
In a 96-well black microplate, prepare the following reactions in a final volume of 100 µL:
-
Sample Wells: 10-100 µl of cell lysate and Assay Buffer.
-
Inhibitor Control Wells: 10-100 µl of cell lysate, Ac-VEID-CHO (final concentration ~100 nM), and Assay Buffer. Pre-incubate for 10-15 minutes at room temperature.[13]
-
Blank Well: Lysis Buffer and Assay Buffer.
-
-
Initiate the reaction by adding the fluorogenic substrate Ac-VEID-AMC to all wells (final concentration ~20 µM).[13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]
-
The cleavage of Ac-VEID-AMC by active caspase-6 will release free AMC, resulting in an increase in fluorescence.
-
Caspase activity can be calculated from the rate of fluorescence increase and normalized to the protein concentration of the lysate. The difference in fluorescence between the sample wells and the inhibitor control wells confirms the specificity of the caspase-6 activity.
-
Conclusion
Ac-VEID-CHO is a valuable research tool for investigating the multifaceted roles of caspase-6. Its potent inhibitory activity allows for the elucidation of caspase-6 function in apoptosis, neurodegeneration, and innate immunity. The provided data and protocols serve as a comprehensive resource for scientists and researchers aiming to utilize Ac-VEID-CHO in their studies. As our understanding of caspase-6 continues to evolve, specific inhibitors like Ac-VEID-CHO will be instrumental in developing novel therapeutic strategies for a range of diseases.
References
- 1. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Caspase 6 - Wikipedia [en.wikipedia.org]
- 10. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
